molecular formula C16H10FN3O3S B1327089 4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid CAS No. 1142210-46-5

4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid

Cat. No.: B1327089
CAS No.: 1142210-46-5
M. Wt: 343.3 g/mol
InChI Key: RVXKFYPQIHUEPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid typically involves the reaction of 4-fluoroaniline with carbonylating agents to form the intermediate 4-fluorophenyl isocyanate. This intermediate then reacts with 2-amino-1,3,4-thiadiazole-5-carboxylic acid under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid
  • 4-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid
  • 4-(5-{[(4-Nitrophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid

Uniqueness

4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

4-[5-[(4-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O3S/c17-11-5-7-12(8-6-11)18-13(21)15-20-19-14(24-15)9-1-3-10(4-2-9)16(22)23/h1-8H,(H,18,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXKFYPQIHUEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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